molecular formula C24H24F2N4O3S B2765526 N-((5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide CAS No. 872621-41-5

N-((5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide

Cat. No.: B2765526
CAS No.: 872621-41-5
M. Wt: 486.54
InChI Key: YUKJABWQEHFTFK-UHFFFAOYSA-N
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Description

Structural Overview: The compound features a 1,3,4-oxadiazole core substituted with a methyl group linked to a 2,6-difluorobenzamide moiety. A thioether bridge connects the oxadiazole ring to a 2-(4-benzylpiperidin-1-yl)-2-oxoethyl group.

For example, 1,3,4-thiadiazole derivatives (e.g., compounds 7a–7l) were synthesized via multi-step reactions involving cyclization and substitution, with structural validation via NMR, IR, and mass spectroscopy . Similar techniques likely apply to the target compound, substituting thiadiazole with oxadiazole.

Properties

IUPAC Name

N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N4O3S/c25-18-7-4-8-19(26)22(18)23(32)27-14-20-28-29-24(33-20)34-15-21(31)30-11-9-17(10-12-30)13-16-5-2-1-3-6-16/h1-8,17H,9-15H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKJABWQEHFTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NN=C(O3)CNC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • 1,3,4-Oxadiazole : A five-membered ring known for its diverse biological activities.
  • Piperidine moiety : Often associated with neuroactive properties.
  • Difluorobenzamide : Enhances lipophilicity and may improve blood-brain barrier penetration.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

  • Cholinesterase Inhibition : Compounds containing oxadiazole and piperidine rings have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation .
  • Neuroprotective Effects : Some derivatives demonstrate protective effects against neurodegeneration by modulating oxidative stress markers and enhancing antioxidant enzyme levels .

In Vitro Studies

Numerous studies have evaluated the biological activity of related compounds through in vitro assays:

CompoundTarget EnzymeIC50 Value (μM)Reference
SD-6hAChE0.907 ± 0.011
SD-1hBChE≤1.5
SD-4hBACE-11.413 ± 0.017

These findings suggest that the synthesized compounds exhibit significant inhibitory activity against cholinesterases, which is particularly relevant for conditions like Alzheimer's disease.

Case Studies

A recent study focused on the neuroprotective effects of a related compound (SD-6) in an animal model of Alzheimer's disease. The results indicated:

  • Reduced Malondialdehyde Levels : Suggesting decreased lipid peroxidation.
  • Increased Superoxide Dismutase and Catalase Activity : Indicating enhanced antioxidant capacity.
    These findings highlight the potential of such compounds in mitigating oxidative stress-related neuronal damage .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that:

  • Substituents on the phenyl ring significantly influence the inhibitory potency against AChE and BChE.
  • Electron-withdrawing groups at specific positions enhance activity, while electron-donating groups tend to diminish it .

Molecular Docking Studies

Molecular docking simulations have been employed to predict binding affinities and interactions of this compound with target enzymes:

  • The docking studies revealed stable interactions with the active sites of AChE and BACE enzymes, supporting the observed biological activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Comparative Analysis of Structural Features
Compound Name/ID Core Heterocycle Key Substituents Potential Biological Implications
Target Compound 1,3,4-Oxadiazole 2,6-Difluorobenzamide; 4-benzylpiperidinyl-2-oxoethylthio Enhanced lipophilicity (benzylpiperidine) and electron-withdrawing effects (F, oxadiazole)
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l) 1,3,4-Thiadiazole Piperidinyl-ethylthio; variable benzamide substituents Acetylcholinesterase inhibition (reported in ); reduced metabolic stability vs oxadiazole
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (923121-43-1) Thiazole 2,6-Difluorobenzylamino; pivalamide Potential protease/kinase targeting (thiazole scaffold); steric hindrance from pivalamide
3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide (923113-15-9) Imidazopyrimidine 3-Fluorobenzamide; methylimidazopyrimidine Kinase inhibition (imidazopyrimidine core); fluorobenzamide for improved binding affinity

Functional and Pharmacological Insights

Heterocyclic Core Modifications
  • Oxadiazole vs. Thiadiazole/Thiazole :
    The 1,3,4-oxadiazole core in the target compound offers greater metabolic stability compared to thiadiazole due to reduced sulfur-mediated oxidation susceptibility . However, thiazole-containing analogs (e.g., 923121-43-1) may exhibit stronger π-π stacking interactions in enzyme binding pockets .

  • Imidazopyrimidine and Pyrrolopyrimidine Derivatives :
    Compounds like 923113-15-9 prioritize kinase inhibition via planar aromatic cores, contrasting with the target compound’s focus on acetylcholinesterase (AChE) or analogous targets .

Substituent Effects
  • Fluorine Atoms: The 2,6-difluorobenzamide group in the target compound enhances electronegativity and membrane permeability compared to non-fluorinated analogs (e.g., 923191-98-4 with trimethoxybenzamide) .
  • Benzylpiperidine vs.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires careful control of reaction conditions. Key parameters include:

  • Temperature: Maintaining 60–80°C during nucleophilic substitution steps to enhance reactivity while minimizing side products .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, particularly for thioether bond formation .
  • Catalysts/Reagents: Use coupling agents like EDC/HOBt for amide bond formation between oxadiazole and benzamide moieties .
  • Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from methanol to achieve >95% purity .

Q. What analytical techniques are essential for characterizing the compound’s structure and purity?

  • Methodological Answer: A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms connectivity of the oxadiazole, benzylpiperidine, and difluorobenzamide groups. Aromatic proton signals near δ 7.2–8.1 ppm validate the fluorobenzamide moiety .
  • Mass Spectrometry (HRMS): High-resolution MS verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) and detects trace impurities .

Q. What are the recommended storage conditions to ensure the compound’s stability?

  • Methodological Answer: Store in airtight, light-resistant containers at –20°C under inert gas (argon) to prevent hydrolysis of the oxadiazole ring or thioether bonds. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinase domains or GPCRs. Focus on π-π stacking between the oxadiazole ring and aromatic residues .
  • Molecular Dynamics (MD) Simulations: GROMACS or AMBER can assess stability of ligand-target complexes over 100-ns trajectories, evaluating hydrogen bonds with the difluorobenzamide group .
  • QSAR Modeling: Train models on derivatives to correlate substituent electronegativity (e.g., fluorine position) with activity .

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodological Answer: Contradictions often arise from:

  • Purity Variability: Re-test batches using orthogonal methods (e.g., NMR + HPLC) to exclude impurities >1% .
  • Assay Conditions: Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
  • Target Specificity: Perform counter-screens against related enzymes (e.g., PDEs vs. kinases) to rule off-target effects .

Q. How do electronic effects of substituents influence the compound’s reactivity in synthetic modifications?

  • Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): The 2,6-difluoro substitution on benzamide decreases electron density, enhancing electrophilicity for nucleophilic attacks at the oxadiazole ring .
  • Steric Effects: The benzylpiperidine group may hinder access to the thioether site, necessitating bulky base catalysts (e.g., DBU) for efficient alkylation .

Q. What approaches establish structure-activity relationships (SAR) for derivatives?

  • Methodological Answer:

  • Systematic Substitution: Synthesize analogs with variations at the benzylpiperidine (e.g., cyclohexyl vs. aryl) and oxadiazole (e.g., methyl vs. nitro groups) .
  • Biological Profiling: Test derivatives in dose-response assays (IC₅₀ values) against cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus) .
  • Crystallography: Co-crystallize active derivatives with targets (e.g., PfLDH for antiparasitic activity) to identify critical binding motifs .

Key Considerations for Researchers:

  • Safety Protocols: Adhere to OSHA HCS guidelines for handling acute toxicity hazards (e.g., PPE, fume hoods) .
  • Data Reproducibility: Document reaction parameters (e.g., stirring speed, cooling rates) to ensure reproducibility across labs .
  • Ethical Compliance: Validate biological activity data through peer-reviewed assays to avoid publication bias .

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